N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves the following steps:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Acylation: The phthalazinone core is then acylated with 3,4-dichlorophenylacetyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phthalazinone ring.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide: Lacks the methyl group on the phthalazinone ring.
N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-quinazolinyl)acetamide: Has a quinazolinone core instead of a phthalazinone core.
Uniqueness
N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both the phthalazinone and acetamide functionalities, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-16(23)20-10-6-7-13(18)14(19)8-10/h2-8H,9H2,1H3,(H,20,23) |
InChI Key |
QSFPWDNPWVATOZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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